Ácido 3-oxovalproico

Descripción general

Descripción

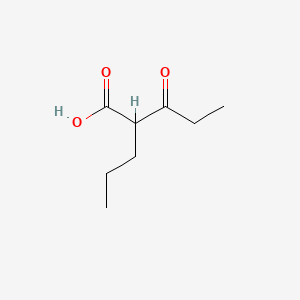

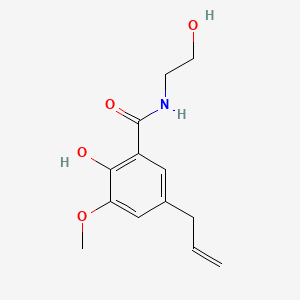

3-Oxovalproic acid is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. Valproic acid is primarily used in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression . 3-Oxovalproic acid is one of the major metabolites formed during the biotransformation of valproic acid in the liver .

Aplicaciones Científicas De Investigación

3-Oxovalproic acid has several scientific research applications, including:

Chemistry: It is studied as a key metabolite in the biotransformation of valproic acid, providing insights into the metabolic pathways and the effects of valproic acid.

Biology: Research on 3-Oxovalproic acid helps understand the biological processes involved in the metabolism of valproic acid and its impact on cellular functions.

Medicine: Understanding the formation and effects of 3-Oxovalproic acid is crucial for optimizing the therapeutic use of valproic acid and minimizing its side effects.

Industry: The compound is used in the development of analytical methods for monitoring valproic acid levels in biological samples

Mecanismo De Acción

3-Oxovalproic acid, also known as 3-oxo-2-propylpentanoic acid, is a metabolite of valproic acid . Valproic acid (VPA) is a chemical compound that has found clinical use as an anticonvulsant and mood-stabilizing drug, primarily in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression .

Target of Action

It is known that valproic acid, from which 3-oxovalproic acid is derived, is used to control complex partial seizures and both simple and complex absence seizures .

Mode of Action

The exact mechanisms by which 3-Oxovalproic acid exerts its effects are unknown. It is known that valproic acid, from which 3-oxovalproic acid is derived, has several pathways that may contribute to the drug’s action .

Biochemical Pathways

3-Oxovalproic acid is a metabolite of valproic acid, which is extensively metabolized in the liver and involves multiple metabolic pathways including O-glucuronidation, β-oxidation, ω-oxidation hydroxylation, ketone formation, and desaturation .

Pharmacokinetics

After oral ingestion, valproic acid is rapidly absorbed with a bioavailability of >90%. Its volume of distribution in adults is 0.13–0.19 L/kg, while in children, it is 0.20–0.30 L/kg, and plasma protein binding is 90% . Valproic acid exhibits saturable plasma protein binding and, as a result, valproic acid steady-state plasma levels increase less than proportionately after a dose increment .

Result of Action

The main metabolite 3-oxo-valproic acid shows comparable pharmacological activity to valproic acid itself in mice . In young infants under 2 months of age, valproic acid elimination half-life can be 60 hours, but in older children, plasma elimination is identical to the adult situation .

Action Environment

The action of 3-Oxovalproic acid can be influenced by various environmental factors, including the presence of other drugs. For example, valproic acid half-life values for adults are 5–9 h, while in children, half-life values are 7–9.4 h, and in infants, they are 4–8 h. Newborns eliminate valproic acid slowly with half-life values of 20–40 h .

Análisis Bioquímico

Biochemical Properties

3-Oxovalproic acid plays a significant role in biochemical reactions as a metabolite of valproic acid. It interacts with several enzymes and proteins during its metabolic pathway. One of the primary interactions is with the enzyme CYP2C9, which is involved in the hydroxylation of valproic acid . Additionally, 3-Oxovalproic acid is known to interact with UGT1A3 and UGT2B7 isoenzymes during the glucuronidation process . These interactions are essential for the biotransformation and elimination of valproic acid from the body.

Cellular Effects

3-Oxovalproic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Oxovalproic acid can modulate the expression of genes involved in oxidative stress response and mitochondrial function . It also impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These effects are crucial for understanding the therapeutic and adverse effects of valproic acid.

Molecular Mechanism

The molecular mechanism of 3-Oxovalproic acid involves several binding interactions with biomolecules. It acts as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression . This inhibition results in the acetylation of histone proteins, which can alter chromatin structure and regulate transcription. Additionally, 3-Oxovalproic acid can interact with mitochondrial enzymes, affecting mitochondrial function and energy production . These molecular interactions are vital for its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Oxovalproic acid can change over time. The stability and degradation of 3-Oxovalproic acid are influenced by various factors, including pH, temperature, and the presence of other biomolecules . Long-term studies have shown that 3-Oxovalproic acid can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation . These temporal effects are important for understanding its therapeutic potential and safety profile.

Dosage Effects in Animal Models

The effects of 3-Oxovalproic acid vary with different dosages in animal models. At lower doses, it has been observed to have anticonvulsant and mood-stabilizing effects similar to valproic acid . At higher doses, 3-Oxovalproic acid can exhibit toxic effects, including hepatotoxicity and mitochondrial dysfunction . These dosage-dependent effects are crucial for determining the therapeutic window and safety of 3-Oxovalproic acid.

Metabolic Pathways

3-Oxovalproic acid is involved in several metabolic pathways, including glucuronidation, β-oxidation, and ω-oxidation . It interacts with enzymes such as CYP2C9, UGT1A3, and UGT2B7 during these processes . These metabolic pathways are essential for the biotransformation and elimination of 3-Oxovalproic acid from the body. Additionally, 3-Oxovalproic acid can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of 3-Oxovalproic acid within cells and tissues are mediated by various transporters and binding proteins. It is known to bind to plasma proteins, which affects its distribution and bioavailability . Additionally, 3-Oxovalproic acid can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . These transport and distribution mechanisms are crucial for understanding its pharmacokinetics and pharmacodynamics.

Subcellular Localization

3-Oxovalproic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity and function of 3-Oxovalproic acid are dependent on its localization, as it can interact with different biomolecules in distinct cellular environments .

Métodos De Preparación

3-Oxovalproic acid is not typically synthesized directly but is rather a product of the metabolism of valproic acid. Valproic acid undergoes extensive metabolism in the liver, involving multiple pathways such as O-glucuronidation, β-oxidation, ω-oxidation, hydroxylation, ketone formation, and desaturation . Among these pathways, the formation of 3-Oxovalproic acid is a significant step, accounting for approximately 33% of an administered dose of valproic acid .

Análisis De Reacciones Químicas

3-Oxovalproic acid can undergo various chemical reactions, including:

Oxidation: This reaction can further oxidize the compound to form other metabolites.

Reduction: Although less common, reduction reactions can convert 3-Oxovalproic acid to other reduced forms.

Substitution: This reaction can involve the replacement of functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

3-Oxovalproic acid is similar to other metabolites of valproic acid, such as 3-Hydroxyvalproic acid and 4-ene-valproic acid . it is unique in its structure and the specific metabolic pathways it undergoes. Unlike other metabolites, 3-Oxovalproic acid is formed through the oxidation of valproic acid and plays a significant role in the overall metabolism of the parent compound .

Similar Compounds

- 3-Hydroxyvalproic acid

- 4-ene-valproic acid

- Valproic acid glucuronide

Propiedades

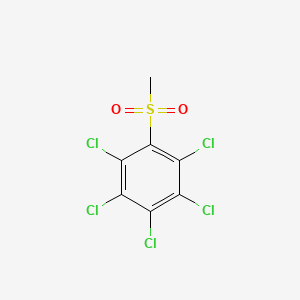

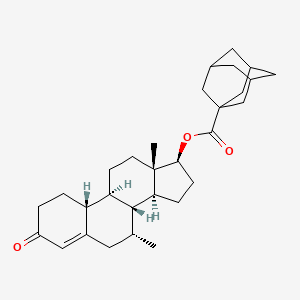

IUPAC Name |

3-oxo-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h6H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYHXKUZTSZTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975543 | |

| Record name | 3-Oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60113-81-7 | |

| Record name | 3-Oxo-2-propylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60113-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-n-Propyl-3-oxopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-KETOVALPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ0PV4PQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we accurately measure 3-Oxovalproic acid in a biological sample?

A: The research article describes a highly sensitive and specific method for quantifying 3-Oxovalproic acid in blood plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). [] This technique involves separating the compound from other components in the plasma using chromatography and then detecting and quantifying it based on its mass-to-charge ratio and specific fragmentation pattern. The method boasts a detection range from 10 ng/ml to 500 ng/ml, making it suitable for monitoring therapeutic levels of the metabolite. []

Q2: What is the significance of simultaneously measuring valproic acid and its metabolites like 3-Oxovalproic acid?

A: Quantifying both valproic acid and its metabolites in a single analysis provides a more comprehensive understanding of a patient's individual drug metabolism. [] This can be crucial for optimizing treatment regimens in epilepsy, as individual variations in metabolic rates can impact the drug's efficacy and safety profile. The HPLC-MS/MS method described in the research allows for such simultaneous analysis, potentially paving the way for personalized medicine approaches in epilepsy management. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1195259.png)

![(1R,4S,7S,10S,13R,16R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1195276.png)